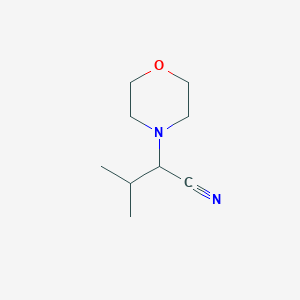

2-Morpholino-3-methylbutyronitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Morpholino-3-methylbutyronitrile” is a chemical compound that contains a morpholino group . Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Synthesis Analysis

The synthesis of morpholinos begins with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine . The ortho-nosyl (Nso) protective group was selected for its easy cleavage under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H16N2O .Chemical Reactions Analysis

Morpholino-based oligomers are effective, stable, and highly adaptable anti-sense DNA analogs for gene silencing and editing . They interact with their cognate target molecules via complementary Watson–Crick base pairing .Scientific Research Applications

Cardioprotection and Enzyme Inhibition

Morpholinosydnonimine (SIN-1), a compound related to morpholine derivatives, demonstrates cardioprotective effects by protecting cardiomyocytes against reoxygenation-induced injury. This protection is attributed to its decomposition into NO and 3-morpholinoiminoacetonitrile (SIN-1C), highlighting a dual mechanism of action (Schlüter et al., 1994).

Antimicrobial Synthesis

2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is utilized in the synthesis of potent antimicrobials, indicating the role of morpholine derivatives in developing new therapeutic agents (Kumar et al., 2007).

Catalysis and Organic Synthesis

Novel N-methyl morpholine (Nmm) based ionic liquids, featuring morpholine components, are synthesized and used as catalysts for Knoevenagel condensation, showcasing the utility of morpholine derivatives in facilitating chemical reactions and synthesis (Xu et al., 2017).

Anticancer and Antiviral Applications

Morpholine derivatives are explored for their anticancer and antiviral properties. For instance, optimization of quinolinecarbonitriles, which include morpholine groups, has led to potent inhibitors of Src kinase activity, a crucial target in cancer research (Boschelli et al., 2001).

Molecular Sensing

Morpholine derivatives are also employed in the design of chemosensors for the selective recognition of metal ions, demonstrating the versatility of morpholine structures in developing sensitive and selective sensing materials (Shally et al., 2020).

Gene Function Inhibition

Morpholino oligos, while not directly related to 2-Morpholino-3-methylbutyronitrile, are extensively used to inhibit gene function in various model organisms, offering insights into developmental mechanisms and gene expression regulation (Heasman, 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-methyl-2-morpholin-4-ylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQYDKNBJQZQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)

![N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2645584.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime](/img/structure/B2645590.png)

![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)

![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)

![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)